molecular formula C17H21N3O5 B055263 Benzoylalanyl-glycyl-proline CAS No. 113384-94-4

Benzoylalanyl-glycyl-proline

Cat. No.: B055263
CAS No.: 113384-94-4
M. Wt: 347.4 g/mol
InChI Key: NXZCTGNKKMVOBS-AAEUAGOBSA-N
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Description

Benzoylalanyl-glycyl-proline (CAS: 113384-94-4) is a synthetic tripeptide with the molecular formula C₁₇H₂₁N₃O₅ and a molecular weight of 347.36 g/mol . Structurally, it consists of a benzoyl group linked to alanine, followed by glycine and proline residues. This compound is primarily utilized in biochemical research, particularly in studies involving enzyme-substrate interactions, peptide stability, and protease inhibition. Its compact structure and aromatic benzoyl moiety contribute to moderate hydrophobicity, making it suitable for membrane permeability assays and targeted drug delivery studies .

Properties

CAS No.

113384-94-4

Molecular Formula

C17H21N3O5

Molecular Weight

347.4 g/mol

IUPAC Name

(2S)-1-[2-[[(2S)-2-benzamidopropanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C17H21N3O5/c1-11(19-16(23)12-6-3-2-4-7-12)15(22)18-10-14(21)20-9-5-8-13(20)17(24)25/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,18,22)(H,19,23)(H,24,25)/t11-,13-/m0/s1

InChI Key

NXZCTGNKKMVOBS-AAEUAGOBSA-N

SMILES

CC(C(=O)NCC(=O)N1CCCC1C(=O)O)NC(=O)C2=CC=CC=C2

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)O)NC(=O)C2=CC=CC=C2

Canonical SMILES

CC(C(=O)NCC(=O)N1CCCC1C(=O)O)NC(=O)C2=CC=CC=C2

Other CAS No.

113384-94-4

sequence

AGP

Synonyms

BAGP
benzoyl-Ala-Gly-Pro
benzoylalanyl-glycyl-proline

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between benzoylalanyl-glycyl-proline and related peptides, focusing on molecular properties, substituents, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted Properties
This compound 113384-94-4 C₁₇H₂₁N₃O₅ 347.36 Benzoyl, alanine, glycine, proline Moderate hydrophobicity; potential for enzyme-substrate binding
N-Benzoylphenylalanyl-glycyl-proline 74075-25-5 C₂₃H₂₅N₃O₅ 423.46 Benzoylphenylalanyl, glycine, proline Higher hydrophobicity due to phenyl group; used in protease inhibition studies
Z-Glycyl-proline-4-nitroanilide 65022-15-3 C₂₁H₂₂N₄O₆ 426.43 Nitroaniline, benzyloxycarbonyl (Z) Electron-withdrawing nitro group enhances reactivity; common in chromogenic assays
Glycyl-proline-1-naphthylamide 69519-57-9 C₁₇H₁₉N₃O₂ 297.35 Naphthylamide Bulky aromatic group; used in fluorescence-based enzymatic assays
N-(2-Aminobenzoyl)glycyl-4-nitro-L-phenylalanyl-L-proline C₂₃H₂₅N₅O₇ 507.48 2-Aminobenzoyl, nitro-phenylalanine Dual functional groups (amino/nitro) enable pH-dependent solubility and binding

Key Comparative Insights

Structural Modifications and Hydrophobicity :

  • This compound lacks the phenyl group present in N-benzoylphenylalanyl-glycyl-proline, resulting in lower hydrophobicity (predicted density: ~1.3 g/cm³ vs. ~1.304 g/cm³ for the phenyl-containing analog) . This difference impacts their membrane permeability and suitability for specific drug delivery systems.
  • The naphthylamide group in glycyl-proline-1-naphthylamide introduces steric bulk, reducing solubility but enhancing fluorescence properties for detection in enzymatic assays .

Functional Group Effects: The nitroaniline moiety in Z-glycyl-proline-4-nitroanilide (CAS 65022-15-3) allows for chromogenic detection, making it a preferred substrate for proteases like prolidase . In contrast, this compound’s benzoyl group prioritizes stability over optical detectability. N-(2-Aminobenzoyl)glycyl-4-nitro-L-phenylalanyl-L-proline combines amino and nitro groups, creating a pH-sensitive structure with applications in targeted therapies .

Molecular Weight and Applications: this compound’s lower molecular weight (347.36 g/mol) compared to N-benzoylphenylalanyl-glycyl-proline (423.46 g/mol) facilitates better diffusion in cellular assays .

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